![molecular formula C22H37NO3 B14340883 5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)
5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime is a chemical compound with the molecular formula C22H37NO3 It is an oxime derivative of 1-hexanone, featuring a decyloxy group and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime typically involves the reaction of 1-hexanone with hydroxylamine to form the oxime. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the oxime. The Beckmann rearrangement is a common method used to synthesize oximes from ketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: The oxime can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitriles or carboxylic acids.
Reduction: Amines.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The Beckmann rearrangement mechanism is a key reaction involving this compound, where the oxime is converted to an amide through a series of steps involving protonation, rearrangement, and nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(Decyloxy)-2-hydroxyphenyl)-1-hexanone: Similar structure but lacks the oxime group.
1-(2-Hydroxy-5-methylphenyl)-1-hexanone oxime: Similar oxime derivative with a different substituent on the phenyl ring.
1-(3-Chloro-2-hydroxyphenyl)-1-hexanone oxime: Similar oxime derivative with a chloro substituent.
Uniqueness
1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime is unique due to the presence of both a decyloxy group and a hydroxyphenyl group, which can influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C22H37NO3 |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol |
InChI |
InChI=1S/C22H37NO3/c1-3-5-7-8-9-10-11-13-17-26-19-15-16-20(22(24)18-19)21(23-25)14-12-6-4-2/h15-16,18,24-25H,3-14,17H2,1-2H3/b23-21+ |
Clave InChI |
AMPIFMXOZHCRNN-XTQSDGFTSA-N |
SMILES isomérico |
CCCCCCCCCCOC1=CC(=C(C=C1)/C(=N/O)/CCCCC)O |
SMILES canónico |
CCCCCCCCCCOC1=CC(=C(C=C1)C(=NO)CCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


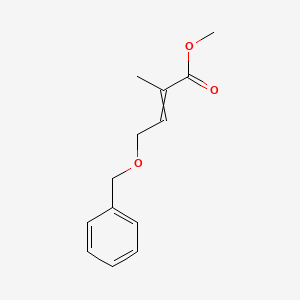
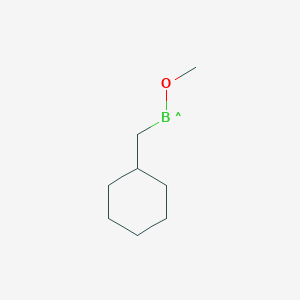
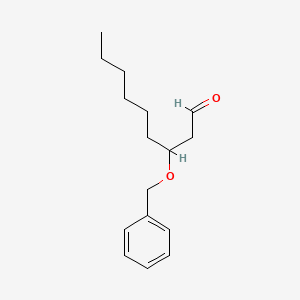
![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)
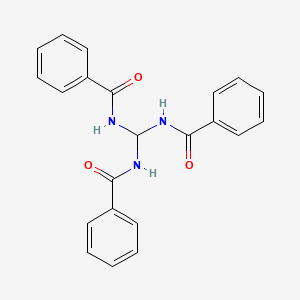

![Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[3-ethynyl-](/img/structure/B14340836.png)
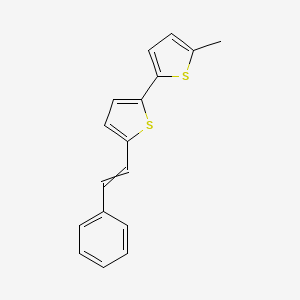

![1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane](/img/structure/B14340852.png)
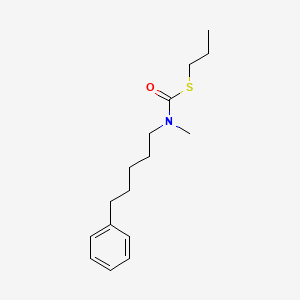

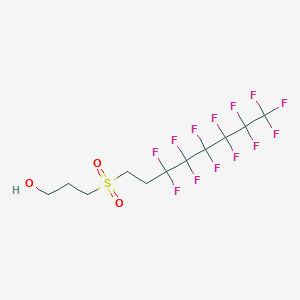
![1-[6-(Dihexadecylamino)-6-oxohexyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14340869.png)
